Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate
Overview
Description
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring with a morpholine derivative
Scientific Research Applications
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antineoplastic activities .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
Thiazole derivatives have been associated with various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been found to inhibit the MAP kinase pathway .
Result of Action
Based on the known activities of thiazole derivatives, it can be inferred that this compound may have potential effects on cellular growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dimethylmorpholine with thiazole derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize the reaction conditions and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiazole derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and morpholine-containing molecules. Examples include:
- 2-(2,6-Dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylic acid
- 4-Amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxamide .
Uniqueness
Methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 4-amino-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3S/c1-6-4-14(5-7(2)17-6)11-13-9(12)8(18-11)10(15)16-3/h6-7H,4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FURVHBZCHKMODH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(S2)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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